![molecular formula C15H23N3O2 B2555419 N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide CAS No. 477768-35-7](/img/structure/B2555419.png)
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Neuroprotective Agents
Research on compounds like 3-N-Butylphthalide (NBP), which share structural similarities with complex amides, highlights their neuroprotective potential. NBP, for example, has shown significant effects in improving outcomes post-stroke and in managing various neurological disorders due to its multitargeted actions, which include modulating oxidative stress, mitochondrial dysfunction, and inflammation (Abdoulaye & Guo, 2016).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been identified as effective for mineralizing nitrogen-containing compounds, improving treatment schemes for environmental management. AOPs are crucial for degrading resistant amino and azo compounds used in industries, showcasing the versatility of certain chemical structures in environmental applications (Bhat & Gogate, 2021).
Drug Development and Antineoplastic Agents
Compounds with complex amide structures have been explored for their therapeutic potential, including antineoplastic properties. Research on derivatives of compounds with similar chemical backbones has led to the discovery of molecules demonstrating cytotoxic properties and potential in cancer treatment, highlighting the adaptability and therapeutic potential of such chemical structures in drug development (Hossain et al., 2020).
Biomedical Applications of Polymers
Research on polymers derived from amino acids, such as poly(amino acid)s, has opened new doors for biomedical applications. These polymers, built from natural amino acids, are explored for use as delivery vehicles for genes and drugs due to their biocompatibility, biodegradability, and metabolizable degradation products. This area of study indicates the potential biomedical application of compounds and derivatives related to amino acids and amides (Thompson & Scholz, 2021).
Analytical and Detection Methods
The development of biosensors for detecting specific compounds, such as acrylamide in processed foods, showcases the application of chemical compounds in analytical chemistry. Biosensors offer a rapid, sensitive, and specific method for detecting potentially toxic compounds, illustrating the importance of chemical research in ensuring food safety (Pundir et al., 2019).
properties
IUPAC Name |
N,3,3-trimethyl-2-[(4-methylphenyl)carbamoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10-6-8-11(9-7-10)17-14(20)18-12(13(19)16-5)15(2,3)4/h6-9,12H,1-5H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYAMZQGKMQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(=O)NC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

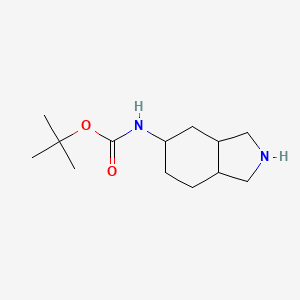
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)
![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)
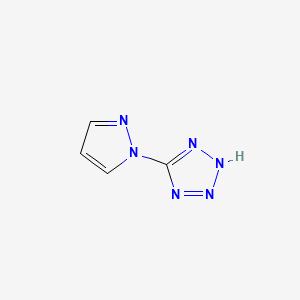
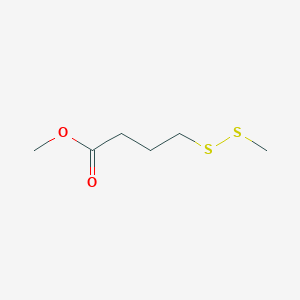

![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)
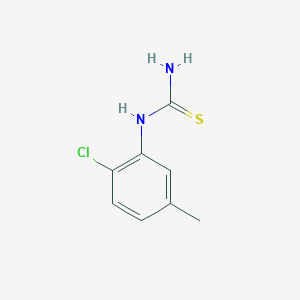
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)
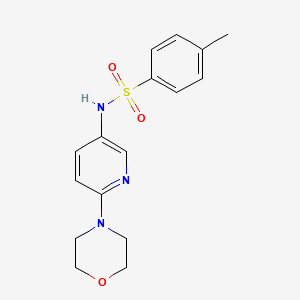
![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)
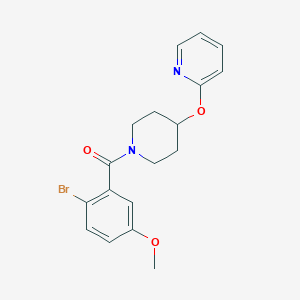
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)
![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)